molecular formula C8H9ClN2 B14585339 N'-chloro-N-phenylethanimidamide CAS No. 61253-73-4

N'-chloro-N-phenylethanimidamide

Cat. No.: B14585339
CAS No.: 61253-73-4
M. Wt: 168.62 g/mol
InChI Key: IVFFPQPMUDDXJN-UHFFFAOYSA-N
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Description

N’-chloro-N-phenylethanimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-chloro-N-phenylethanimidamide typically involves the reaction of phenylamine (aniline) with chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N’-chloro-N-phenylethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-chloro-N-phenylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-chloro-N-phenylethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-chloro-N-phenylethanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction is often mediated through the formation of a reactive intermediate, which then reacts with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The chlorine atom makes it a versatile intermediate for further chemical modifications, while the phenyl group enhances its stability and potential biological activity .

Properties

CAS No.

61253-73-4

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

N'-chloro-N-phenylethanimidamide

InChI

InChI=1S/C8H9ClN2/c1-7(11-9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11)

InChI Key

IVFFPQPMUDDXJN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCl)NC1=CC=CC=C1

Origin of Product

United States

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